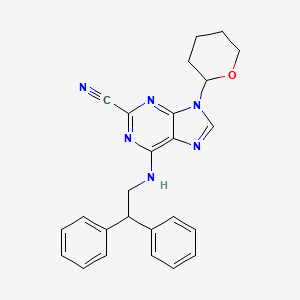![molecular formula C10H12N4 B8716265 Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-](/img/structure/B8716265.png)
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- is a heterocyclic compound that contains a triazole ring substituted with an o-aminobenzyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-aminobenzyl alcohol with a triazole precursor in the presence of a catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline derivatives, reduced triazole compounds, and various substituted triazole derivatives. These products can have diverse applications in medicinal chemistry and materials science .
Scientific Research Applications
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials
Mechanism of Action
The mechanism of action of Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzoxazine: A heterocyclic compound with an oxazine ring fused to a benzene ring.
Benzoxazinone: A compound with a benzoxazine ring and a ketone group.
Quinoline: A nitrogen-containing heterocyclic compound with a benzene ring fused to a pyridine ring
Uniqueness
Benzenamine,2-[(3-methyl-1H-1,2,4-triazol-5-yl)methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the o-aminobenzyl group enhances its reactivity and potential for forming diverse derivatives. Additionally, the triazole ring provides stability and resistance to metabolic degradation, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H12N4/c1-7-12-10(14-13-7)6-8-4-2-3-5-9(8)11/h2-5H,6,11H2,1H3,(H,12,13,14) |
InChI Key |
BAIYHYHWDXDDAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)CC2=CC=CC=C2N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Acetamide,N-[2-[3,4-dihydro-7-[[[(3R,4R)-4-[4-[3-[(2-methoxyphenyl)methoxy]propoxy]phenyl]-3-piperidinyl]oxy]methyl]-1(2H)-quinolinyl]ethyl]-](/img/structure/B8716201.png)





![N-[4-(1-methylpiperidin-4-yl)-2-(propan-2-yloxy)phenyl]formamide](/img/structure/B8716237.png)



![2-methoxy-4-[(1E)-3-oxoprop-1-en-1-yl]phenyl acetate](/img/structure/B8716271.png)


![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B8716281.png)
